Capsianoside V
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Description
Capsianoside V belongs to the class of organic compounds known as diterpene glycosides. These are diterpenoids in which an isoprene unit is glycosylated. This compound is considered to be a practically insoluble (in water) and relatively neutral molecule. Within the cell, this compound is primarily located in the cytoplasm and membrane (predicted from logP). Outside of the human body, this compound can be found in a number of food items such as yellow bell pepper, herbs and spices, green bell pepper, and orange bell pepper. This makes this compound a potential biomarker for the consumption of these food products.
Scientific Research Applications
HIV-1 Infection Enhancement
Capsianosides, specifically capsianoside G, have been found to enhance the infection of X4 strains of HIV-1. This effect is attributed to the capping and colocalization of CD4 and CXCR4, which are receptors necessary for HIV-1 infection. However, capsianosides such as II, XI, A, and G showed varied effects on different strains of the virus, indicating a complex interaction with the virus' mechanism of infection (Song et al., 2001).
Biological Activity in Sweet Pepper Fruits
Capsianosides have been isolated from sweet pepper fruits (Capsicum annuum L.) and shown to possess various biological activities. These include bacteriostatic properties against Helicobacter pylori and antioxidant activities. Specifically, the compound capsidiol demonstrated significant in vitro activity, highlighting the potential medicinal and nutritional value of these compounds found in common vegetables and spices (De Marino et al., 2006).
Antibacterial Activity of Capsianosides
Capsianosides extracted from jalapeño pepper have shown antibacterial activity against select foodborne pathogens. This study underscores the potential of capsianosides as natural antimicrobial agents, highlighting their significance in food safety and possibly in medicinal applications (Bacon et al., 2017).
Role in Plant Defense and Metabolism
Capsianosides have been linked to the natural resistance of pepper plants against thrips, an insect pest. Metabolomics studies reveal that these compounds may play a crucial role in the plant's defense mechanisms. This finding is significant for agricultural research, particularly in developing pesticide-free methods of crop protection (Macel et al., 2019).
Properties
CAS No. |
121924-06-9 |
---|---|
Molecular Formula |
C38H62O18 |
Molecular Weight |
514.6 g/mol |
IUPAC Name |
(2E,6E,10Z)-4-hydroxy-10-(hydroxymethyl)-2,6,14-trimethyl-14-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxyhexadeca-2,6,10,15-tetraenoic acid |
InChI |
InChI=1S/C26H42O10/c1-5-26(4,36-25-23(32)22(31)21(30)20(15-28)35-25)11-7-10-18(14-27)9-6-8-16(2)12-19(29)13-17(3)24(33)34/h5,8,10,13,19-23,25,27-32H,1,6-7,9,11-12,14-15H2,2-4H3,(H,33,34)/b16-8+,17-13+,18-10- |
InChI Key |
PEBXEFDYXAMRFP-PXVVZUKCSA-N |
Isomeric SMILES |
C/C(=C\CC/C(=C/CC[C@@](C)(C=C)O[C@H]1[C@@H]([C@H]([C@@H]([C@H](O1)CO)O)O)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O)/C)/CC/C=C(\C)/C(=O)O[C@H]3[C@@H]([C@H]([C@@H]([C@H](O3)CO)O)O)O |
SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)O)CO)CC(C=C(C)C(=O)O)O |
Canonical SMILES |
CC(=CCCC(=CCCC(C)(C=C)OC1C(C(C(C(O1)CO)O)O)OC2C(C(C(C(O2)CO)O)O)O)C)CCC=C(C)C(=O)OC3C(C(C(C(O3)CO)O)O)O |
Origin of Product |
United States |
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